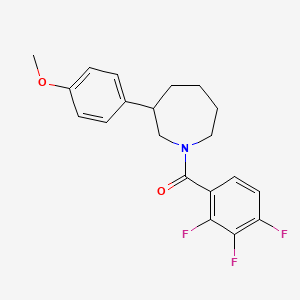![molecular formula C18H15F3N4O2S B2894265 2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383145-84-4](/img/structure/B2894265.png)
2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C18H15F3N4O2S . It is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, a phenoxy group, a triazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The phenyl group is a six-membered aromatic ring, the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, the phenoxy group is a phenyl group bonded to an oxygen atom, the triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms, and the acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to enhance the physicochemical and pharmacological properties of parent molecules due to the unique character of the fluorine atom . The triazole ring might participate in various chemical reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, I could not find specific information on the melting point, boiling point, density, or other physical properties of this compound .Aplicaciones Científicas De Investigación
I conducted a search for the scientific research applications of “2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide”, but it seems that there is no direct information available on this specific compound. The search results mostly discuss various 1,2,4-triazole derivatives and their potential applications in fields like cancer treatment and as phytoene desaturase inhibitors .
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with theheme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction leads to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with similar structures have been found to exhibit improved drug potency towardreverse transcriptase enzyme inhibition . This suggests that the compound may be involved in pathways related to viral replication or other processes regulated by reverse transcriptase.
Pharmacokinetics
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This could suggest that the trifluoromethyl group in the compound may enhance its bioavailability and efficacy.
Result of Action
Similar compounds have been found to play an important role in the regulation ofcentral inflammation , suggesting that this compound might also have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[[4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-4-8-14(9-12)27-10-16-23-24-17(28-11-15(22)26)25(16)13-6-2-1-3-7-13/h1-9H,10-11H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRRTIAXYWTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




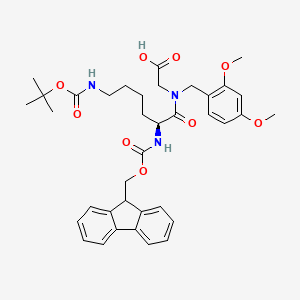
![1-(furan-2-ylmethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2894187.png)

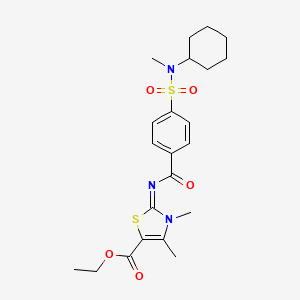
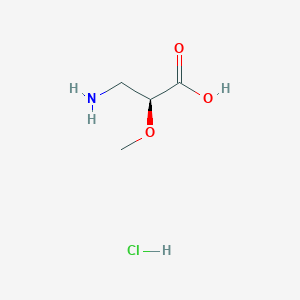
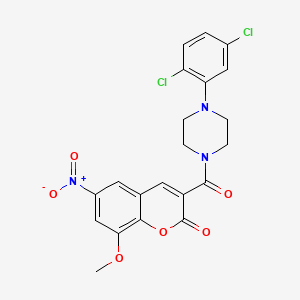
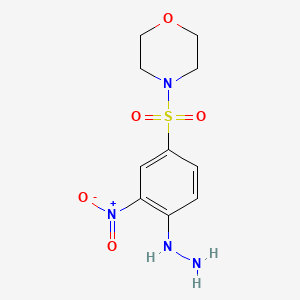
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)
